

(3-Boc-aminophenyl)boronic acid CAS number and pricing

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Compound of Interest

Compound Name: (3-Boc-aminophenyl)boronic acid

Cat. No.: B2421766

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An In-Depth Technical Guide to **(3-Boc-aminophenyl)boronic acid**: Synthesis, Application, and Commercial Insights

This guide provides an in-depth technical overview of **(3-Boc-aminophenyl)boronic acid**, a versatile reagent pivotal to modern organic synthesis and drug discovery. Targeted at researchers, medicinal chemists, and process development scientists, this document elucidates the compound's properties, synthesis, and core applications, with a focus on the mechanistic rationale and practical execution of its most common transformation: the Suzuki-Miyaura cross-coupling reaction.

Introduction: A Key Building Block for Innovation

(3-Boc-aminophenyl)boronic acid, identified by the CAS Number 380430-68-2, is a bifunctional organic compound that has gained significant traction as a building block in medicinal chemistry and materials science.^[1] Its structure uniquely combines a phenylboronic acid moiety with a tert-butoxycarbonyl (Boc) protected aniline. This arrangement offers profound strategic advantages in multi-step synthesis.

The boronic acid group is a cornerstone of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds with exceptional reliability and functional group tolerance.^{[2][3]} Simultaneously, the Boc-protecting group masks the nucleophilic and basic character of the aniline nitrogen. This protection is crucial, preventing unwanted side reactions and allowing the amine to be selectively revealed under specific acidic conditions later in a synthetic sequence. This duality makes it an invaluable tool for constructing complex molecular

architectures, particularly in the synthesis of novel pharmaceutical agents and active pharmaceutical ingredients (APIs).^[4]

Physicochemical Properties and Specifications

The compound is typically supplied as a white to pale yellow solid. Its key properties are summarized below for quick reference.

Property	Value	Source(s)
CAS Number	380430-68-2	[1]
Molecular Formula	C ₁₁ H ₁₆ BNO ₄	[1]
Molecular Weight	237.06 g/mol	[1]
IUPAC Name	[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid	-
Synonyms	3-(tert-Butoxycarbonylamino)phenylboronic acid, 3-(Boc-amino)phenylboronic acid	
Linear Formula	(CH ₃) ₃ CO ₂ CNHC ₆ H ₄ B(OH) ₂	
Melting Point	168 °C (decomposition)	-
Form	Solid, powder or crystals	-
Purity	Typically ≥95%	

Synthesis Strategy: A Mechanistic Approach

While several routes to aryl boronic acids exist, a common and reliable strategy for preparing **(3-Boc-aminophenyl)boronic acid** involves a three-step sequence starting from 3-bromoaniline. This process is rooted in fundamental organometallic chemistry.

Step 1: Protection of the Amine. The synthesis begins with the protection of the aniline nitrogen. 3-bromoaniline is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a

mild base like triethylamine (TEA) or in a solvent like dichloromethane (DCM).

- Causality: The Boc group is installed to prevent the acidic N-H proton from interfering with the subsequent organometallic step and to deactivate the ring towards unwanted electrophilic attack. Its steric bulk also provides stability.

Step 2: Lithium-Halogen Exchange. The resulting tert-butyl (3-bromophenyl)carbamate is cooled to a low temperature (typically -78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (THF). An organolithium reagent, most commonly n-butyllithium (n-BuLi), is added dropwise.

- Causality: The highly polar carbon-lithium bond of n-BuLi facilitates a rapid and irreversible exchange with the bromine atom on the aromatic ring. This creates a highly nucleophilic aryllithium intermediate. Performing this at -78 °C is critical to prevent side reactions, such as the deprotonation of other sites on the molecule or reaction with the solvent.

Step 3: Borylation and Hydrolysis. The aryllithium species is then quenched by adding a boron electrophile, typically triisopropyl borate [B(Oi-Pr)₃]. The reaction is allowed to warm to room temperature before being quenched with an aqueous acid (e.g., HCl).

- Causality: The nucleophilic carbon of the aryllithium attacks the electrophilic boron atom of the borate ester, forming a tetracoordinate boronate complex. The subsequent acidic workup serves a dual purpose: it hydrolyzes the boronate ester to the desired boronic acid and protonates any remaining aryllithium.

This sequence provides a robust and scalable method for accessing the title compound with high purity.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application for **(3-Boc-aminophenyl)boronic acid** is the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation that forges a C(sp²)-C(sp²) bond between the boronic acid and an aryl or vinyl halide/triflate.

Mechanistic Deep Dive

The reaction proceeds via a catalytic cycle involving a palladium catalyst, typically in the Pd(0) oxidation state. Understanding this cycle is key to troubleshooting and optimizing the reaction.

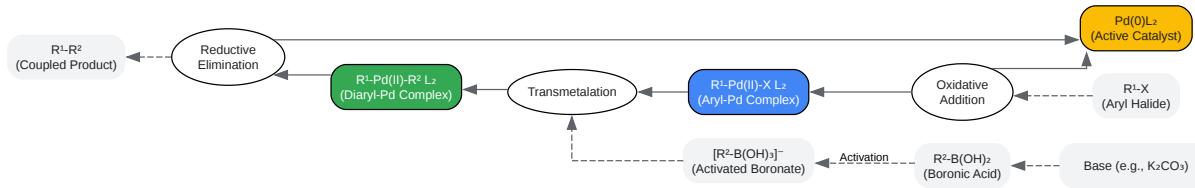


Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction

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Caption: Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction.

- Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (R¹-X), forming a Pd(II) intermediate. This is often the rate-limiting step.
- Transmetalation: The boronic acid (R²-B(OH)₂) is activated by a base to form a more nucleophilic boronate species. This boronate then transfers its organic group (R²) to the palladium center, displacing the halide and forming a diaryl-Pd(II) complex.
- Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the product (R¹-R²). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Detailed Experimental Protocol: A Representative Suzuki Coupling

This protocol describes a general procedure for coupling **(3-Boc-aminophenyl)boronic acid** with a representative aryl bromide.

Materials:

- **(3-Boc-aminophenyl)boronic acid** (1.2 equiv)
- Aryl Bromide (1.0 equiv)
- Tetrakis(triphenylphosphine)palladium(0) $[\text{Pd}(\text{PPh}_3)_4]$ (2-5 mol%)
- Potassium Carbonate (K_2CO_3), anhydrous (2.0-3.0 equiv)
- Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)
- Inert gas (Argon or Nitrogen)
- Standard glassware (Schlenk flask, condenser)

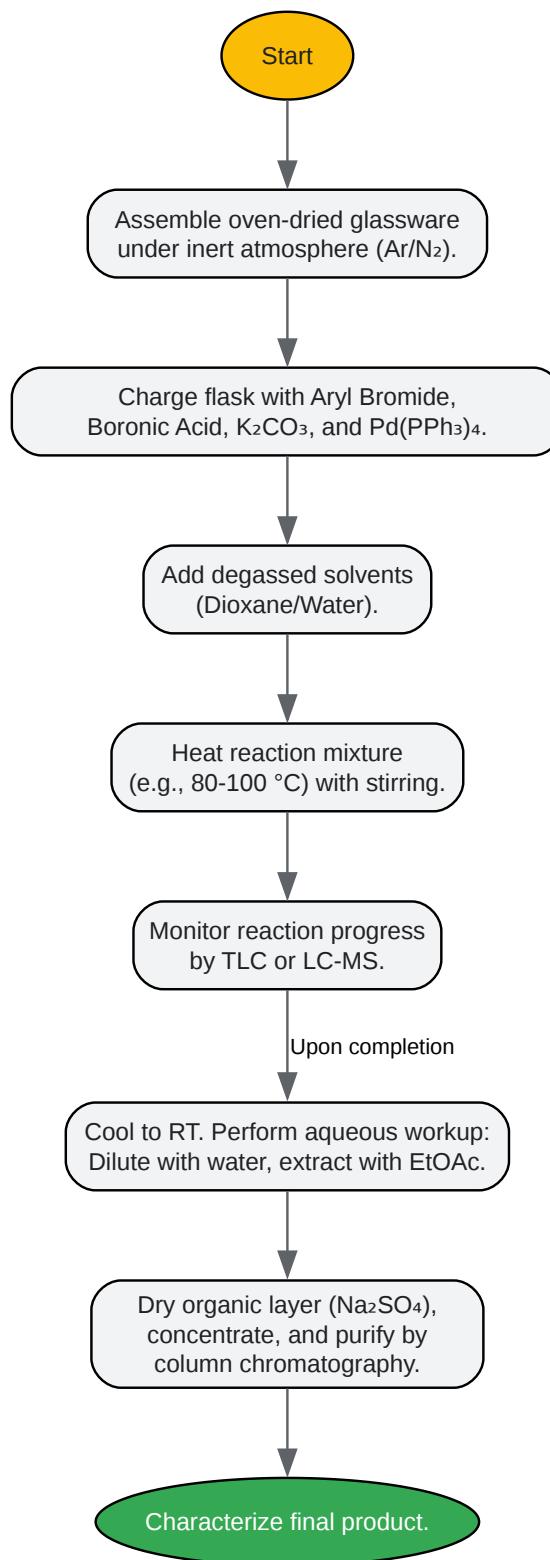


Figure 2: Experimental Workflow for Suzuki Coupling

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Caption: Figure 2: Experimental Workflow for Suzuki Coupling.

Procedure:

- **Setup:** To an oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 equiv), **(3-Boc-aminophenyl)boronic acid** (1.2 equiv), potassium carbonate (2.5 equiv), and $\text{Pd}(\text{PPh}_3)_4$ (3 mol%).
- **Inerting:** Seal the flask and evacuate and backfill with inert gas (Argon or Nitrogen) three times.
- **Solvent Addition:** Add the degassed solvent mixture (e.g., 4:1 Dioxane/Water) via syringe.
- **Reaction:** Heat the mixture to 80-100 °C and stir vigorously for 4-12 hours.
- **Monitoring:** Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed.
- **Workup:** Cool the reaction to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate (EtOAc).
- **Purification:** Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.

Rationale for Experimental Choices

- **Excess Boronic Acid (1.2 equiv):** A slight excess is used to drive the reaction to completion and to compensate for potential homocoupling or protodeboronation side reactions.
- **Base (K_2CO_3):** The base is essential for activating the boronic acid to form the boronate, which is the active species in the transmetalation step. Carbonates are often a good choice for their balance of reactivity and handling.
- **Solvent System (Dioxane/Water):** This biphasic system is highly effective. The organic solvent (dioxane) solubilizes the organic reagents and catalyst, while the water solubilizes the inorganic base and facilitates the formation of the active boronate. Degassing the solvents is critical to remove dissolved oxygen, which can oxidize and deactivate the $\text{Pd}(0)$ catalyst.

- Catalyst ($\text{Pd}(\text{PPh}_3)_4$): This is a robust, air-stable $\text{Pd}(0)$ precatalyst that is widely used and commercially available. It readily enters the catalytic cycle.

Applications in Drug Discovery

The true value of **(3-Boc-aminophenyl)boronic acid** lies in its application as a versatile scaffold in drug discovery. The ability to perform a Suzuki coupling first, followed by deprotection of the Boc group, allows for the synthesis of diverse libraries of 3-amino-biaryl compounds. This motif is prevalent in many classes of therapeutic agents.

While specific drugs using this exact intermediate may not be widely publicized, its utility is clear. For example, it can be used to synthesize precursors for inhibitors of kinases, proteases, or other enzymes where an amino-biaryl core is required for binding or pharmacophore presentation. The general strategy enables medicinal chemists to rapidly explore structure-activity relationships (SAR) by varying the coupling partner in the Suzuki reaction. The development of boronic acid-based drugs like the proteasome inhibitor Velcade® (Bortezomib) has spurred immense interest in incorporating this functional group into new drug candidates.

[5]

Commercial Availability and Pricing

(3-Boc-aminophenyl)boronic acid is readily available from numerous chemical suppliers, reflecting its importance in research and development. Pricing can vary based on purity, quantity, and supplier. The following table provides a representative, non-exhaustive list of suppliers and is intended for informational purposes.

Supplier	CAS Number	Purity	Representative Quantity & Price (USD)
Sigma-Aldrich	380430-68-2	≥95%	5 g / ~\$107
TCI America	380430-68-2	>97.0%	Inquire for pricing
Santa Cruz Biotechnology	380430-68-2	-	Inquire for pricing
Fisher Scientific (Aobchem)	380430-68-2	-	Inquire for pricing
Manchester Organics	380430-68-2	-	Inquire for pricing

Note: Prices are subject to change and may not include shipping or handling fees. Users should consult supplier websites for current pricing and availability.

Safety and Handling

(3-Boc-aminophenyl)boronic acid should be handled in a well-ventilated fume hood by trained personnel. It is known to cause skin and eye irritation and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. Store the compound in a tightly sealed container in a cool, dry place.

Conclusion

(3-Boc-aminophenyl)boronic acid is a powerful and versatile synthetic intermediate. Its strategic combination of a Boc-protected amine and a reactive boronic acid moiety makes it an indispensable tool for constructing complex biaryl systems via the Suzuki-Miyaura reaction. The straightforward protocols for its use, coupled with its commercial availability, ensure its continued and expanding role in the fields of medicinal chemistry, drug discovery, and advanced materials synthesis. A thorough understanding of the underlying reaction mechanisms is paramount for scientists aiming to leverage this reagent to its full potential.

References

- NINGBO INNO PHARMCHEM CO.,LTD. Pharmaceutical Intermediate Spotlight: 3-tert-Butoxycarbonylphenylboronic Acid. [Link]
- goods.com. 3-(tert-Butoxycarbonyl)phenylboronic acid. [Link]
- Amerigo Scientific. **(3-Boc-Aminophenyl)boronic acid**, 97%. [Link]
- Drug Discovery & Development. Novel Synthesis Technique Produces Boronic Acid-Based Drugs. [Link]
- Akther, T., et al. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. *Molecules*, 2019. [Link]
- usa-suppliers.com. 3-boc-aminophenylboronic acid suppliers USA. [Link]

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Sources

- 1. scbt.com [scbt.com]
- 2. FCKeditor - Resources Browser [mfa.gov.by]
- 3. chemimpex.com [chemimpex.com]
- 4. nbino.com [nbino.com]
- 5. mdpi.com [mdpi.com]
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